molecular formula C15H16N2O4 B14613584 1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester CAS No. 58106-61-9

1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester

Cat. No.: B14613584
CAS No.: 58106-61-9
M. Wt: 288.30 g/mol
InChI Key: CNGDJDZLZJOPTH-UHFFFAOYSA-N
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Description

1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester is a chemical compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core with two carboxylic acid ester groups attached at the 3 and 4 positions. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester typically involves the reaction of appropriate benzodiazepine precursors with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. .

Scientific Research Applications

1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Researchers study its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anxiolytic or anticonvulsant effects.

    Industry: The compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

1H-1,2-Benzodiazepine-3,4-dicarboxylic acid, diethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific benzodiazepine core and ester groups, which confer distinct chemical and biological properties compared to other related compounds.

Properties

CAS No.

58106-61-9

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

diethyl 1H-1,2-benzodiazepine-3,4-dicarboxylate

InChI

InChI=1S/C15H16N2O4/c1-3-20-14(18)11-9-10-7-5-6-8-12(10)16-17-13(11)15(19)21-4-2/h5-9,16H,3-4H2,1-2H3

InChI Key

CNGDJDZLZJOPTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2NN=C1C(=O)OCC

Origin of Product

United States

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